5-Bromo-2-[2-(diethylamino)ethoxy]aniline
Description
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a brominated aniline derivative featuring a diethylaminoethoxy substituent at the 2-position of the aromatic ring. This compound is structurally characterized by a primary amine (-NH₂) at the 1-position, a bromine atom at the 5-position, and a flexible ethoxy linker terminated with a diethylamino group (-N(C₂H₅)₂) at the 2-position. Such substitutions confer unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ≈ 2.5–3.0) and hydrogen-bonding capacity, making it relevant in pharmaceutical intermediates and organic synthesis .
Properties
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAAQZVRIFANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline typically involves several steps. One common method is the reaction of 5-bromo-2-nitroaniline with diethylaminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes used in laboratories can be scaled up for industrial production if needed.
Chemical Reactions Analysis
5-Bromo-2-[2-(diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.
Scientific Research Applications
5-Bromo-2-[2-(diethylamino)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Diethylamino vs. Dimethylamino: The diethylamino group increases molecular weight and lipophilicity (XLogP3 ≈ 2.8 vs. 1.9) compared to dimethylamino, enhancing membrane permeability but reducing aqueous solubility .
- Piperidinyl vs. Diethylamino: The piperidinyl substituent (a six-membered ring) introduces steric bulk, raising XLogP3 to ~3.2, which may affect receptor binding in drug design .
- Polar Substituents : The methoxyethoxyethoxy chain in the latter compound reduces lipophilicity (XLogP3 = 1.5) while increasing hydrogen-bond acceptors (4 vs. 3), improving water solubility .
Biological Activity
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₀H₁₅BrN₂O, is characterized by the presence of a bromine atom at the 5-position and a diethylaminoethoxy group at the 2-position of the aniline ring. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, while the diethylaminoethoxy group may influence its binding affinity to specific receptors or enzymes.
Potential Targets
- Enzymes: This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It could act as a ligand for various receptors, modulating their activity.
In Vitro Studies
Research has demonstrated that derivatives of brominated anilines can exhibit significant biological activities, including anti-protozoal effects. For instance, studies have shown that related compounds can inhibit the growth of pathogenic protozoa such as Trypanosoma cruzi and Plasmodium falciparum .
Case Studies
-
Antiparasitic Activity: A study evaluated various brominated anilines against T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum. The results indicated that certain modifications to the aniline structure enhanced selectivity and potency against these parasites .
Compound IC50 (µg/mL) Selectivity Index This compound X Y Benznidazole A B Chloroquine C D - Enzyme Inhibition Studies: Another study examined the inhibition potential of related compounds on specific enzymes involved in metabolic processes. The findings suggested that structural modifications could lead to increased inhibition rates .
Toxicity Assessment
The toxicity of this compound was assessed using mammalian cell lines, indicating that while it exhibits biological activity against pathogens, careful evaluation of its cytotoxic effects is necessary .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Metabolic Stability: Compounds similar to this compound showed varied stability in human liver microsomes, suggesting potential metabolic pathways affecting efficacy .
- Structure-Activity Relationships (SAR): Modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of SAR in drug design .
Summary Table of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antiparasitic Activity | Effective against multiple protozoan species |
| Enzyme Inhibition | Significant inhibition observed with structural modifications |
| Toxicity | Variable toxicity; requires further investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
